molecular formula C10H14N2O B3024052 4(1H)-Pyrimidinone, 2-cyclohexyl- CAS No. 106690-53-3

4(1H)-Pyrimidinone, 2-cyclohexyl-

Cat. No.: B3024052
CAS No.: 106690-53-3
M. Wt: 178.23 g/mol
InChI Key: ARYHSOBHPUEHPP-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-cyclohexyl- is a heterocyclic organic compound featuring a pyrimidinone ring substituted with a cyclohexyl group at the second position. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-cyclohexyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4(1H)-Pyrimidinone, 2-cyclohexyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated derivatives of 4(1H)-Pyrimidinone, 2-cyclohexyl- can be used as intermediates for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 4(1H)-Pyrimidinone, 2-cyclohexyl-.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-cyclohexyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, 2-phenyl-
  • 4(1H)-Pyrimidinone, 2-methyl-
  • 4(1H)-Pyrimidinone, 2-ethyl-

Uniqueness

4(1H)-Pyrimidinone, 2-cyclohexyl- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclohexyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYHSOBHPUEHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545184
Record name 2-Cyclohexylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106690-53-3
Record name 2-Cyclohexylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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